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Compound of Interest

Compound Name: E3 ligase Ligand 25

Cat. No.: B12367193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Chemokine (C-C

motif) Ligand 25 (CCL25), also known as Thymus-Expressed Chemokine (TECK), in various

disease models. The information presented herein is intended to guide researchers in

designing and conducting experiments to investigate the CCL25/CCR9 signaling axis.

Introduction to CCL25
CCL25 is a small cytokine belonging to the CC chemokine family. It acts as the sole ligand for

the G protein-coupled receptor CCR9.[1] The CCL25/CCR9 axis is a critical regulator of

immune cell trafficking, particularly of T cells, to the small intestine and thymus under normal

physiological conditions.[2] Dysregulation of this signaling pathway has been implicated in the

pathogenesis of several inflammatory diseases and various forms of cancer, making it a

promising target for therapeutic intervention.[3][4]

Application in Disease Models
The CCL25/CCR9 signaling pathway is a key player in the progression of several inflammatory

and oncological conditions.

Inflammatory Diseases
Rheumatoid Arthritis (RA): In RA, CCL25 is found at elevated levels in the synovial fluid and is

released by fibroblasts and macrophages.[5] It promotes the infiltration of monocytes and
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fibroblasts into the synovium and stimulates the production of pro-inflammatory cytokines like

IL-6 and TNF-α.[3][5] Blocking the CCL25/CCR9 interaction has been shown to suppress

collagen-induced arthritis in mouse models.[3]

Inflammatory Bowel Disease (IBD): While constitutively expressed in the small intestine,

CCL25 expression is significantly upregulated in the inflamed colon of patients with colitis and

correlates with disease severity.[6] The CCL25/CCR9 axis is involved in the recruitment of

effector T cells to the inflamed gut mucosa.[6][7] Studies in mouse models of colitis have

shown that the absence of CCL25 or CCR9 can exacerbate the disease, suggesting a complex

regulatory role in intestinal inflammation.[8]

Cancer
The CCL25/CCR9 axis is implicated in promoting tumor growth, metastasis, and

chemoresistance in a variety of cancers.

Non-Small Cell Lung Cancer (NSCLC): High expression of CCL25 and CCR9 is associated

with tumor metastasis and poor survival in NSCLC patients.[9] The interaction of CCL25 with

CCR9 on NSCLC cells promotes cell migration and invasion by upregulating vascular

endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[9] Furthermore, this

signaling pathway suppresses apoptosis in lung cancer cells by activating the PI3K/Akt

pathway.[10]

Prostate Cancer: Prostate cancer cells express functional CCR9, and its interaction with

CCL25 activates anti-apoptotic pathways, promoting cell survival.[11] Blockade of the

CCL25/CCR9 axis has been shown to enhance the cytotoxic effects of chemotherapeutic

agents like etoposide in both in vitro and in vivo models.[11]

Breast Cancer: The CCL25/CCR9 signaling pathway provides a survival advantage to breast

cancer cells and can inhibit cisplatin-induced apoptosis.[1] It is also involved in the metastasis

of breast cancer cells.[1]

Other Cancers: The CCL25/CCR9 axis has also been implicated in the pathogenesis of

melanoma, leukemia, ovarian cancer, and hepatocellular carcinoma, primarily by promoting cell

migration, invasion, and survival.[1][4][12] Interestingly, in colorectal cancer, while CCL25 can
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stimulate proliferation, it has also been shown to inhibit invasion and metastasis in early-stage

disease.[13]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CCL25 in

disease models.

In Vitro

Application
Cell Type Concentration Effect Reference

Chemotaxis/Migr

ation Assay

Non-Small Cell

Lung Cancer

Cells (A549, SK-

MES-1)

100 ng/mL

Increased

migration and

invasion

[9]

Porcine

Mesenchymal

Stromal Cells

1000 nmol/L
Significant cell

migration
[14]

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

500-1000 nM

Increased

migration of

CD4+ T-cells and

macrophages

[15]

Cytokine

Induction
Human PBMCs 10, 100, 750 nM

Dose-dependent

increase in IL-8

secretion

[15]

Apoptosis

Inhibition

Non-Small Cell

Lung Cancer

Cells

Not specified
Suppression of

apoptosis
[10]

Prostate Cancer

Cells (PC3,

LNCaP)

Not specified

Increased activity

of anti-apoptotic

proteins

[11]
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In Vivo

Applicatio

n

Disease

Model

Animal

Model
Treatment Dosage Effect Reference

Sjögren's

Syndrome

NOD.H2h4

mice

Anti-

CCL25

monoclonal

antibody

20 µg per

dose, three

times a

week for

12 weeks

(intraperito

neal)

Did not

significantl

y alter

lymphocyti

c infiltration

in salivary

glands

[16]

Sepsis-

Induced

Acute Lung

Injury

C57BL/6

mice (cecal

ligation

and

puncture

model)

Anti-

CCL25

antibody

Not

specified

Reduced

inflammato

ry cytokine

expression

and

alleviated

lung tissue

damage

[17]

Prostate

Cancer

Tumor

xenograft

models

Anti-CCR9

antibody

and/or

etoposide

Not

specified

Enhanced

efficacy of

etoposide

[11]

Experimental Protocols
In Vitro Chemotaxis (Transwell Migration) Assay
This protocol is designed to assess the chemotactic effect of CCL25 on CCR9-expressing cells.

Materials:

CCR9-expressing cells (e.g., T-cell lines, cancer cell lines)

Serum-free cell culture medium

Recombinant CCL25
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Transwell inserts (e.g., 8 µm pore size)

24-well plates

Fixation and staining reagents (e.g., methanol, crystal violet)

Microscope

Protocol:

Cell Preparation: Culture CCR9-expressing cells to 70-80% confluency. Serum-starve the

cells for 4-24 hours prior to the assay to reduce basal migration. Harvest and resuspend the

cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

Assay Setup:

Add 600 µL of serum-free medium containing the desired concentration of CCL25 (e.g.,

100 ng/mL) to the lower wells of a 24-well plate.[9] Include a negative control well with

serum-free medium only.

Carefully place the transwell inserts into the wells.

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours. The optimal

incubation time should be determined empirically for each cell type.

Quantification of Migrated Cells:

After incubation, remove the transwell inserts.

Gently remove the non-migrated cells from the upper surface of the membrane with a

cotton swab.

Fix the migrated cells on the bottom surface of the membrane with methanol for 10

minutes.

Stain the cells with 0.5% crystal violet for 15 minutes.
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Wash the inserts with water and allow them to air dry.

Count the number of migrated cells in several random fields of view under a microscope.

Alternatively, the dye can be eluted and the absorbance measured.

In Vivo Administration of Anti-CCL25 Antibody in a
Mouse Model
This protocol provides a general guideline for the systemic administration of a CCL25

neutralizing antibody in a mouse disease model.

Materials:

Disease model mice (e.g., NOD.H2h4 for Sjögren's syndrome)

Anti-CCL25 monoclonal antibody

Isotype control antibody

Sterile phosphate-buffered saline (PBS)

Syringes and needles for intraperitoneal injection

Protocol:

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week

before the start of the experiment.

Treatment Groups: Divide the mice into at least three groups: anti-CCL25 antibody, isotype

control antibody, and vehicle control (PBS).

Antibody Preparation: Dilute the anti-CCL25 and isotype control antibodies to the desired

concentration in sterile PBS. A typical dose is 20 µg per mouse.[16]

Administration: Administer the prepared solutions via intraperitoneal injection. The injection

volume is typically 100-200 µL. The frequency of administration will depend on the half-life of

the antibody and the experimental design (e.g., three times per week).[16]
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Monitoring: Monitor the mice regularly for changes in body weight, clinical signs of disease,

and overall health.

Endpoint Analysis: At the end of the study, collect tissues and/or blood for analysis (e.g.,

histology, flow cytometry, cytokine analysis) to evaluate the therapeutic effect of the CCL25

blockade.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: CCL25/CCR9 Signaling Pathways.
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Caption: Transwell Migration Assay Workflow.
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Caption: In Vivo Antibody Treatment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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